molecular formula C12H11ClO3 B7553953 (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate

(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate

Cat. No. B7553953
M. Wt: 238.66 g/mol
InChI Key: PYGIHGQFPBRZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate, also known as CPDC, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that belongs to the class of pyranocarboxylates. CPDC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. By inhibiting MMP activity, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate may have potential therapeutic applications in diseases where MMP activity is dysregulated, such as cancer and inflammation.
Biochemical and Physiological Effects:
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can inhibit the activity of MMPs, as well as other enzymes and proteins. In vivo studies have shown that (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can reduce tumor growth and metastasis in animal models of cancer. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate in lab experiments is its high purity and stability. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate can be easily synthesized in large quantities with high yields and can be stored for extended periods without degradation. However, one limitation of using (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate is its potential toxicity. (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been shown to have cytotoxic effects in some cell types, and caution should be taken when working with this compound.

Future Directions

There are several potential future directions for research on (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate. One area of interest is the development of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate derivatives with improved potency and selectivity for specific targets. Another area of interest is the use of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate as a drug delivery agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation to form the intermediate product, which is then cyclized using a Lewis acid catalyst to yield the final product, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been used as a tool to study enzyme inhibition and protein-ligand interactions. In pharmacology, (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been studied for its potential as a drug delivery agent.

properties

IUPAC Name

(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-10-5-1-2-6-11(10)16-12(14)9-4-3-7-15-8-9/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIHGQFPBRZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.